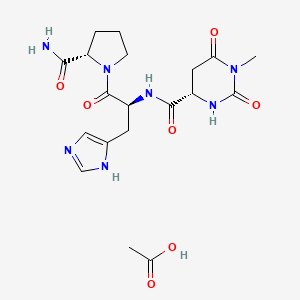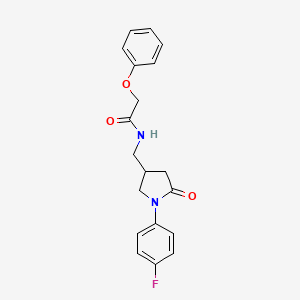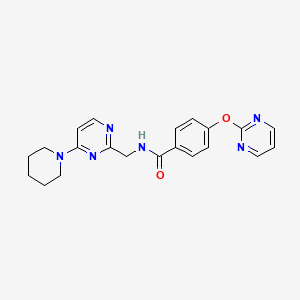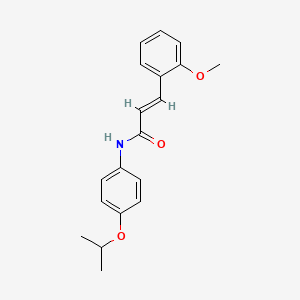![molecular formula C15H8Cl3N3O3 B2763013 [2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate CAS No. 924031-39-0](/img/structure/B2763013.png)
[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase 3 (JAK3). This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
JAK3 is a tyrosine kinase that is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. [2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate selectively inhibits JAK3 by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the suppression of cytokine signaling.
Biochemical and Physiological Effects:
[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate has been shown to significantly reduce inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, this compound has also been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis. However, [2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate has also been associated with some adverse effects, including an increased risk of infections and malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in cytokine signaling and autoimmune diseases. However, this compound has some limitations for lab experiments, including its relatively short half-life and the potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the development of [2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate and other JAK inhibitors. One area of focus is the development of more selective JAK inhibitors that target specific cytokine signaling pathways. Another area of interest is the combination of JAK inhibitors with other immunomodulatory agents for the treatment of autoimmune diseases. Additionally, there is ongoing research into the potential use of JAK inhibitors in the treatment of other diseases, such as cancer and viral infections.
Méthodes De Synthèse
[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate is synthesized through a multi-step process involving the reaction of 2,6-dichloropyridine-4-carboxylic acid with 2-amino-5-chlorobenzonitrile, followed by the addition of 2-oxoethyl isocyanate. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate is a potent inhibitor of JAK3, which plays a critical role in the signaling pathway of several cytokines involved in autoimmune diseases. Therefore, this compound has been extensively studied for its potential therapeutic applications in the treatment of rheumatoid arthritis, psoriasis, and other autoimmune diseases. In preclinical studies, [2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate has been shown to significantly reduce inflammation and joint damage in animal models of rheumatoid arthritis.
Propriétés
IUPAC Name |
[2-(5-chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3N3O3/c16-10-2-1-8(6-19)11(5-10)20-14(22)7-24-15(23)9-3-12(17)21-13(18)4-9/h1-5H,7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXGCELOAOBJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Chloro-2-cyanophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2762930.png)


![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2762933.png)



![(2R)-2-[(2,3-Difluoropyridine-4-carbonyl)amino]hexanoic acid](/img/structure/B2762939.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762940.png)

![N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762947.png)
![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2762949.png)
![1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2762951.png)
